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Introduction
Allitol, a rare sugar alcohol, holds significant potential in the food and pharmaceutical

industries due to its unique physicochemical properties. As a six-carbon alditol, it serves as a

valuable chiral building block in the synthesis of various bioactive compounds. This application

note details a robust and efficient enzymatic protocol for the synthesis of allitol from D-psicose

(also known as D-allulose) utilizing a whole-cell biocatalyst system. The described method

offers high conversion rates, excellent product purity, and scalability for larger-scale production.

The core of this process involves the enzymatic reduction of D-psicose to allitol, catalyzed by

ribitol dehydrogenase (RDH). To ensure a continuous supply of the necessary cofactor NADH,

formate dehydrogenase (FDH) is co-expressed within the recombinant Escherichia coli host.

This dual-enzyme system provides an efficient in vivo cofactor regeneration, driving the

reaction towards high product yields.

Key Experimental Data Summary
The following tables summarize the quantitative data from representative experiments on the

enzymatic synthesis of allitol.

Table 1: Biotransformation Yields and Productivity
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Substrate (D-
Psicose)
Concentration

Product
(Allitol)
Concentration

Conversion
Time

Volumetric
Productivity

Reference

90 g/L 58.5 g/L 1 hour 58.5 g/L/h [1][2]

2.0% (w/v)
19.2 mg (in 1

mL)
48 hours 0.4 g/L/h [3]

Table 2: Optimized Reaction Conditions

Parameter Optimal Value Reference

pH 7.0 [3]

Temperature 30 °C [3]

Table 3: Product Purity

Purification Method Product Purity Reference

Cooling Recrystallization 99.9% [4][5]

Experimental Workflow Diagram
The following diagram illustrates the enzymatic cascade for the conversion of D-psicose to

allitol with integrated cofactor regeneration.
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Caption: Enzymatic conversion of D-psicose to allitol by RDH, with NADH cofactor

regeneration by FDH.

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic

synthesis of allitol.

Protocol 1: Preparation of Recombinant E. coli Whole-
Cell Biocatalyst
This protocol describes the cultivation and induction of recombinant E. coli cells co-expressing

ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH).

1. Materials:
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Recombinant E. coli strain (e.g., BL21(DE3)) harboring expression plasmids for RDH and
FDH.
Luria-Bertani (LB) medium.
Appropriate antibiotics for plasmid selection (e.g., ampicillin, kanamycin).
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Sterile baffled flasks.
Incubator shaker.
Centrifuge and sterile centrifuge bottles.
Phosphate buffer (50 mM, pH 7.5).

2. Procedure:

Inoculate 100 mL of LB medium containing the appropriate antibiotics with a single colony of
the recombinant E. coli strain.
Incubate the culture overnight at 37°C with shaking at 200 rpm.
Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotics) in a 2.5 L
baffled flask to an initial OD₆₀₀ of 0.1.
Incubate the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Continue the incubation at a lower temperature, for instance, 30°C, for 5 hours to enhance
soluble protein expression.[6]
Harvest the cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[6]
Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored
at -80°C.

Protocol 2: Whole-Cell Biotransformation of D-Psicose
to Allitol
This protocol details the enzymatic reaction for the synthesis of allitol using the prepared

whole-cell biocatalyst.

1. Materials:

Prepared recombinant E. coli whole-cell biocatalyst.
D-psicose.
Sodium formate.
NAD⁺.
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Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
Shaking water bath or incubator.
0.22 µm syringe filters.

2. Procedure:

Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction, combine:

D-psicose (e.g., 10 mg).[6]
Sodium formate (e.g., 10 mg).[6]
NAD⁺ (to a final concentration of 2 mM).[6]
Recombinant E. coli cell suspension (adjust cell concentration as needed).
Reaction buffer to a final volume of 1 mL.

Incubate the reaction mixture at 30°C with gentle shaking.[3]
Monitor the progress of the reaction by taking samples at regular time intervals (e.g., 1, 6,
12, 24, 48 hours).
Terminate the reaction in the collected samples by heating at 100°C for 10 minutes to
denature the enzymes.[6]
Centrifuge the samples to pellet the cell debris.
Filter the supernatant through a 0.22 µm syringe filter before analytical determination.

Protocol 3: Analytical Determination of Allitol and D-
Psicose by HPLC
This protocol outlines the analysis of the reaction mixture to quantify the substrate and product

concentrations.

1. Materials:

High-Performance Liquid Chromatography (HPLC) system.
A suitable column for sugar analysis, such as a SUGAR-PAK column (6.5 × 300 mm) or a
Carbomix Pb-NP column (7.8 mm × 300 mm).[3][7]
Refractive Index (RI) detector.[8]
Mobile phase: Ultrapure water.
Allitol and D-psicose standards.
Filtered samples from Protocol 2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/312129166_Synthesis_of_allitol_from_D-psicose_using_ribitol_dehydrogenase_and_formate_dehydrogenase
https://www.researchgate.net/publication/312129166_Synthesis_of_allitol_from_D-psicose_using_ribitol_dehydrogenase_and_formate_dehydrogenase
https://www.researchgate.net/publication/312129166_Synthesis_of_allitol_from_D-psicose_using_ribitol_dehydrogenase_and_formate_dehydrogenase
http://www.isnff-jfb.com/index.php/JFB/article/view/56/121
https://www.researchgate.net/publication/312129166_Synthesis_of_allitol_from_D-psicose_using_ribitol_dehydrogenase_and_formate_dehydrogenase
https://www.benchchem.com/product/b117809?utm_src=pdf-body
http://www.isnff-jfb.com/index.php/JFB/article/view/56/121
https://pmc.ncbi.nlm.nih.gov/articles/PMC9083112/
https://www.chemijournal.com/archives/2016/vol4issue5/PartB/4-5-4-961.pdf
https://www.benchchem.com/product/b117809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. HPLC Conditions:

Column: SUGAR-PAK column (6.5 × 300 mm).[3]
Mobile Phase: Deionized water.
Flow Rate: 0.4 mL/min.[3][6]
Column Temperature: 85°C.[3]
Detector: Refractive Index (RI) detector.
Injection Volume: 10-20 µL.

3. Procedure:

Prepare a series of standard solutions of allitol and D-psicose of known concentrations.
Generate a standard curve by injecting the standard solutions and plotting peak area against
concentration.
Inject the filtered samples from the biotransformation reaction.
Identify and quantify the allitol and D-psicose peaks in the samples by comparing their
retention times and peak areas to the standard curves.

Protocol 4: Purification of Allitol by Recrystallization
This protocol describes a simple and effective method for purifying allitol from the reaction

mixture.

1. Materials:

Supernatant from a scaled-up biotransformation reaction, with cells removed.
Activated carbon.
Anhydrous ethanol.
Beakers and flasks.
Heating and stirring plate.
Filtration apparatus (e.g., Buchner funnel and filter paper).
Refrigerator or cold room.

2. Procedure:

After the biotransformation is complete, centrifuge the reaction mixture to remove the E. coli
cells.
Decolorize the resulting supernatant by adding activated carbon and stirring for 1 hour at
room temperature.
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Remove the activated carbon by filtration.
Concentrate the clarified solution under reduced pressure to obtain a syrup.
Add anhydrous ethanol to the syrup and heat gently to dissolve the allitol.
Allow the solution to cool slowly to room temperature, and then transfer it to 4°C to induce
crystallization.
Collect the allitol crystals by filtration.
Wash the crystals with a small amount of cold ethanol.
Dry the purified allitol crystals under vacuum. A purity of up to 99.9% can be achieved with
this method.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Enzymatic Synthesis of Allitol from D-Psicose: An
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117809#enzymatic-synthesis-of-allitol-from-d-
psicose-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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